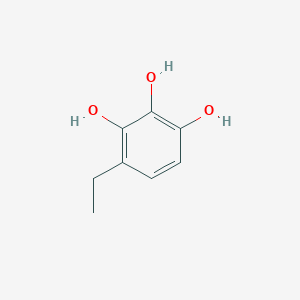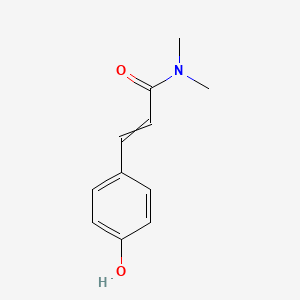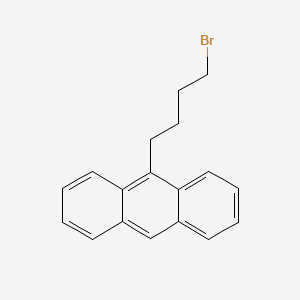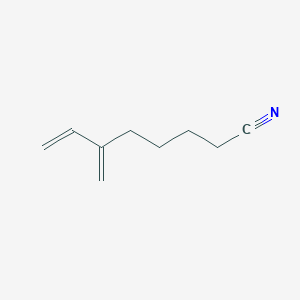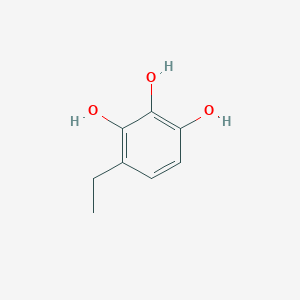
4-Ethylbenzene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylbenzene-1,2,3-triol is an organic compound with the molecular formula C8H10O3 It is a derivative of benzene, featuring three hydroxyl groups (-OH) attached to the benzene ring at positions 1, 2, and 3, and an ethyl group (-C2H5) at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzene-1,2,3-triol typically involves the hydroxylation of 4-ethylphenol. One common method is the use of a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective hydroxylation at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from ethylbenzene. The initial step could be the nitration of ethylbenzene to form 4-ethyl-1-nitrobenzene, followed by reduction to 4-ethyl-1-aminobenzene. Subsequent hydroxylation steps would then yield the desired triol.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming ethylbenzene derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Ethylbenzene derivatives with fewer hydroxyl groups.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethylbenzene-1,2,3-triol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways involving aromatic compounds.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethylbenzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound can also undergo redox reactions, affecting cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the ethyl group.
Hydroquinone (1,4-Dihydroxybenzene): Has hydroxyl groups at positions 1 and 4.
Resorcinol (1,3-Dihydroxybenzene): Hydroxyl groups at positions 1 and 3.
Uniqueness: 4-Ethylbenzene-1,2,3-triol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions with biological molecules. This structural feature can enhance its solubility in organic solvents and modify its pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
143502-72-1 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
4-ethylbenzene-1,2,3-triol |
InChI |
InChI=1S/C8H10O3/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4,9-11H,2H2,1H3 |
InChI-Schlüssel |
LJLXJBBGIPYQDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





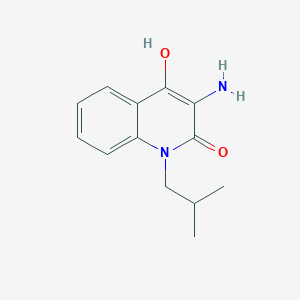


![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)
